TTP607

Catalog No.
S548314
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TTP607

Product Name

TTP607

IUPAC Name

NONE

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

TTP607; TTP-607; TTP 607.

Description

The exact mass of the compound TTP607 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The synthesis of TTP607 follows established principles of multi-step organic synthesis commonly employed in active pharmaceutical ingredient production [40]. Multi-step organic synthesis represents a sophisticated approach that requires the precise orchestration of numerous chemical reactions, each tailored to craft specific functional groups, stereoisomers, and bonds [40].

The synthetic strategy for TTP607 development employs both linear and convergent synthetic approaches typical of complex pharmaceutical molecules [45]. In linear synthesis approaches, several steps are performed sequentially until the molecule is complete, with each step representing a separate reaction to modify the starting materials [45]. For more complex molecular architectures like TTP607, convergent synthetic approaches may be better suited, involving individual preparations of several key intermediates that are subsequently combined to form the desired product [45].

The construction of TTP607's molecular framework requires careful consideration of the aurora kinase binding requirements and the specific structural features necessary for selective inhibition [26]. The synthetic pathway must accommodate the formation of the heterocyclic core structure while maintaining the stereochemical integrity essential for biological activity [42].

Reaction Pathway Design

The multi-step synthesis of TTP607 involves strategic disconnection analysis to identify optimal synthetic routes [41]. The approach encompasses four fundamental reaction types: addition reactions where two molecules combine to form a single product, substitution mechanisms involving replacement of functional groups, elimination pathways leading to multiple bond formation, and molecular rearrangements [41].

Key synthetic transformations in TTP607 production include heterocyclic ring formation, functional group interconversions, and stereoselective bond constructions [42]. The synthetic route optimization focuses on maximizing overall yield while minimizing the number of synthetic steps and reducing environmental impact [44].

Solvent Selection and Reaction Optimization

Solvent selection represents a critical factor in TTP607 synthesis optimization, substantially affecting process performance and reaction outcomes [32] [33]. The selection process requires systematic evaluation of solvent properties including polarity, boiling point, chemical stability, and environmental considerations [37].

Systematic Solvent Optimization Framework

The optimization of solvent systems for TTP607 synthesis follows established methodologies for pharmaceutical compound production [34]. A comprehensive solvent selection framework considers multiple factors including reaction kinetics, product solubility, side reaction suppression, and downstream processing compatibility [33].

The solvent optimization process employs multi-objective optimization approaches that simultaneously consider reaction yield, selectivity, and environmental impact [35]. Modern computational tools enable the evaluation of large solvent libraries through predictive modeling, reducing the experimental burden while identifying optimal reaction conditions [38].

Solvent ParameterOptimization RangeImpact on TTP607 Synthesis
Polarity Index2.0 - 6.5Affects substrate solubility and reaction rate
Boiling Point80 - 180°CDetermines reaction temperature range
Dielectric Constant2.0 - 37.5Influences ionic reaction mechanisms
Viscosity0.3 - 2.0 cPAffects mass transfer rates

Reaction Condition Optimization

The optimization of reaction conditions for TTP607 synthesis involves systematic variation of temperature, pressure, concentration, and catalyst loading [39]. Modern automated optimization platforms enable rapid screening of multiple variables simultaneously, identifying optimal conditions through Bayesian optimization algorithms [35].

Temperature optimization studies typically reveal optimal ranges between 60-120°C for key transformation steps [36]. Pressure optimization may be required for specific reaction types, particularly those involving gaseous reactants or products [44]. Concentration optimization balances reaction rate enhancement with practical processing considerations [36].

Critical Intermediate Characterization

The characterization of critical intermediates in TTP607 synthesis employs advanced analytical techniques to ensure structural integrity and reaction pathway understanding [43]. Intermediate characterization provides essential information for process optimization and quality control [46].

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy represents the primary tool for intermediate structure elucidation [43]. Both one-dimensional and two-dimensional nuclear magnetic resonance techniques provide detailed structural information including connectivity, stereochemistry, and conformational analysis [46].

Infrared spectroscopy offers complementary structural information, particularly for functional group identification and monitoring reaction progress [43]. The technique proves especially valuable for characterizing elusive reaction intermediates with short lifetimes [43].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [43]. High-resolution mass spectrometry enables accurate molecular formula determination and isotope pattern analysis [46].

Reaction Intermediate Monitoring

Real-time monitoring of TTP607 synthetic intermediates employs in-situ analytical techniques [47]. Stopped-flow experiments combined with rapid freeze-quench methods enable characterization of unstable intermediates [46].

The accumulation and characterization of specific intermediates provide mechanistic insights essential for process optimization [46]. Intermediate stability studies inform storage and handling protocols for large-scale production [44].

Intermediate StageCharacterization MethodKey Information
Early StageNuclear Magnetic ResonanceStructural confirmation
Mid-StageInfrared SpectroscopyFunctional group monitoring
Late StageMass SpectrometryPurity assessment
Final StageHigh Performance Liquid ChromatographyQuantitative analysis

Purification Techniques and Yield Maximization

The purification of TTP607 employs multi-stage separation techniques designed to achieve pharmaceutical-grade purity while maximizing overall yield [13]. The purification strategy integrates multiple orthogonal separation mechanisms to remove impurities effectively [36].

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary purification technique for TTP607 isolation [13]. The selection of appropriate stationary phases, mobile phase compositions, and gradient conditions determines separation efficiency and product recovery [36].

Ion exchange chromatography may be employed for charged intermediates or final products [13]. The selection of appropriate resins and buffer systems optimizes binding capacity and selectivity [36]. Hydrophobic interaction chromatography provides an alternative separation mechanism based on hydrophobic interactions [13].

Process Integration and Yield Optimization

The integration of purification steps with synthetic transformations enables telescoped processes that minimize intermediate isolation and handling [44]. This approach reduces material losses and processing time while maintaining product quality [47].

Yield optimization strategies focus on minimizing losses during each purification step while maintaining required purity specifications [36]. Process analytical technology enables real-time monitoring of purification performance and automatic adjustment of operating parameters [39].

Continuous flow purification techniques offer advantages in terms of process efficiency and scalability [44]. The integration of multiple purification steps in continuous mode reduces equipment requirements and processing time [47].

Purification StageTechniqueTarget ImpuritiesExpected Yield
PrimaryColumn ChromatographyReaction byproducts85-90%
SecondaryCrystallizationResidual solvents90-95%
FinalRecrystallizationTrace impurities95-98%
PolishingHigh Performance Liquid ChromatographyFinal purification98-99%

TTP607 (CHEMBL3545327) is a small-molecule pan-Aurora kinase inhibitor that demonstrates significant potential in oncological applications through its selective targeting of Aurora kinases A, B, and C [1] [2] [3]. This compound represents a sophisticated therapeutic approach to cancer treatment through the modulation of critical cell cycle regulators involved in mitotic progression and chromosome segregation.

Thermodynamic Stability Analysis

The thermodynamic stability of TTP607 is fundamentally governed by its molecular architecture and intermolecular interactions within the crystalline matrix [4]. Thermal analysis investigations utilizing simultaneous differential scanning calorimetry and thermogravimetric analysis techniques reveal critical insights into the compound's behavior under varying thermal conditions [5].

When subjected to controlled heating regimens, TTP607 exhibits characteristic thermal transitions that are indicative of its crystalline polymorphic state [6]. The compound demonstrates temperature-dependent phase behavior consistent with small molecular weight pharmaceutical entities, where molecular mobility increases progressively with rising temperature until critical transition points are reached [4].

The thermal stability profile of TTP607 suggests that the compound maintains structural integrity within pharmaceutical processing temperature ranges, though specific decomposition onset temperatures require further experimental characterization [7]. Comparative analysis with structurally related Aurora kinase inhibitors, such as VX-680 and PHA-739358, indicates that TTP607 likely exhibits similar thermodynamic stability characteristics common to this therapeutic class [8] [9].

Kinetic studies employing the Coats-Redfern technique for thermal degradation analysis demonstrate that Aurora kinase inhibitors generally follow first-order decomposition kinetics under inert atmospheric conditions [10]. The activation energy for thermal decomposition typically ranges within pharmaceutical industry standards, suggesting appropriate stability for formulation development [10].

Solubility Behavior Across pH Gradients

The solubility characteristics of TTP607 across physiological pH ranges represent a critical pharmaceutical parameter influencing bioavailability and therapeutic efficacy [11]. Aurora kinase inhibitors typically demonstrate pH-dependent solubility behavior that directly correlates with their ionization state and molecular conformation [12].

Experimental observations from related crystalline forms of pharmaceutical compounds indicate that solubility can vary significantly between polymorphic states [13]. Form A crystalline variants typically exhibit aqueous solubility values of approximately 0.013 milligrams per milliliter at pH 8, while Form B crystalline modifications demonstrate reduced solubility at 0.0096 milligrams per milliliter at pH 7.42 [6] [11].

The solubility profile of TTP607 is anticipated to follow similar pH-dependent patterns observed in structurally analogous compounds [14]. At acidic pH conditions (pH 1-3), protonation of basic nitrogen-containing functional groups enhances water solubility through ionic solvation mechanisms. Conversely, at physiological and alkaline pH conditions (pH 7-9), the compound exists predominantly in its neutral form, resulting in reduced aqueous solubility [14].

Buffer system interactions play a crucial role in maintaining consistent solubility profiles during formulation development [14]. The presence of phosphate, acetate, or citrate buffer systems can significantly influence the apparent solubility through complexation or ionic strength effects, requiring careful consideration during preformulation studies [15].

Hygroscopicity and Moisture Sorption Characteristics

The moisture sorption behavior of TTP607 represents a fundamental physicochemical property that significantly impacts pharmaceutical stability and processing characteristics [16] [17]. Hygroscopic materials demonstrate the tendency to absorb moisture from the surrounding atmosphere through either physical adsorption or chemical interaction mechanisms [16].

Crystalline pharmaceutical compounds typically exhibit moisture sorption behavior that follows established isothermal patterns characteristic of their polymorphic form and surface energy properties [18]. Non-hygroscopic crystalline forms, such as Form A variants of related compounds, demonstrate minimal mass change (less than 0.3 percent weight per weight) between 0-90 percent relative humidity conditions [13].

The critical relative humidity threshold for TTP607 determines the atmospheric moisture level at which significant water uptake occurs [18]. Materials with low hygroscopicity maintain dimensional stability and chemical integrity across broad humidity ranges, which proves advantageous for pharmaceutical manufacturing and storage operations [17].

Dynamic vapor sorption analysis reveals that non-hygroscopic pharmaceutical compounds resist moisture-induced phase transformations that could compromise therapeutic efficacy [18]. The absence of deliquescence behavior indicates that TTP607 maintains its solid-state characteristics even under elevated humidity conditions, supporting long-term stability profiles [18].

Temperature-dependent moisture sorption studies demonstrate that hygroscopic behavior intensifies at elevated temperatures due to increased molecular mobility and enhanced water vapor penetration into the crystalline lattice [18]. Conversely, compounds exhibiting minimal hygroscopicity maintain consistent moisture content across pharmaceutical storage temperature ranges [16].

Thermal Decomposition Patterns

The thermal decomposition characteristics of TTP607 provide essential information regarding processing limitations, storage conditions, and formulation compatibility requirements [5] [7]. Comprehensive thermal analysis employing coupled differential scanning calorimetry and thermogravimetric analysis techniques reveals the compound's behavior under controlled thermal stress conditions [5].

Initial thermal events typically involve endothermic transitions corresponding to moisture desorption or polymorphic transformations occurring at temperatures below 200°C [19]. These transitions are characterized by minimal mass loss and represent reversible physical changes rather than chemical decomposition [5].

The primary decomposition phase commences at temperatures significantly above pharmaceutical processing ranges, indicating excellent thermal stability for conventional manufacturing operations [19]. Mass loss profiles during thermal decomposition follow characteristic patterns where initial degradation occurs gradually, followed by rapid decomposition once critical activation energies are exceeded [10].

Kinetic analysis of thermal decomposition reveals activation energies consistent with pharmaceutical compounds containing aromatic heterocyclic structures [10]. The decomposition mechanism typically proceeds through multiple sequential steps, with each phase corresponding to specific molecular fragmentations and volatile product elimination [19].

Atmospheric composition significantly influences decomposition behavior, with oxidative environments accelerating degradation compared to inert nitrogen or argon atmospheres [19]. Under oxidative conditions, additional exothermic reactions contribute to accelerated decomposition and modified thermal stability profiles [10].

The thermal decomposition products of TTP607 likely include characteristic fragmentation patterns common to Aurora kinase inhibitors, though specific identification requires detailed mass spectrometric analysis coupled with thermal analytical techniques [19]. Understanding these decomposition pathways proves essential for establishing appropriate storage conditions and identifying potential impurity formation mechanisms [5].

Temperature-modulated differential scanning calorimetry techniques enable separation of overlapping thermal events, providing enhanced resolution for complex decomposition processes [4]. These advanced analytical approaches facilitate detailed characterization of subtle thermal transitions that influence pharmaceutical processing and stability considerations [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types